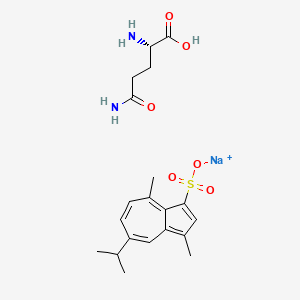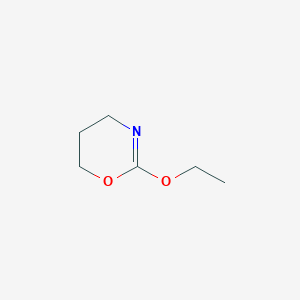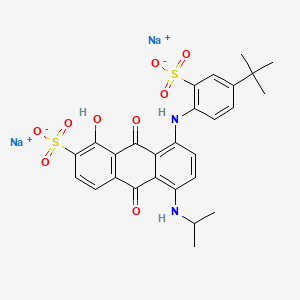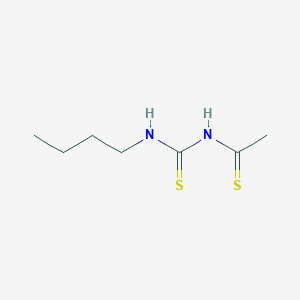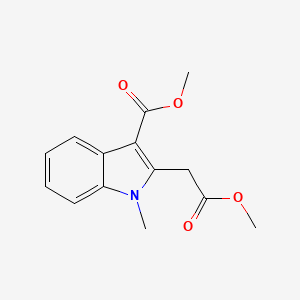
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of indole derivatives as starting materials, which undergo esterification and subsequent functional group modifications to introduce the methoxy and oxoethyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and oxoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl N-(2-methoxy-2-oxoethyl)alaninate
Uniqueness
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-3-carboxylate is unique due to its indole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
75996-84-8 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-15-10-7-5-4-6-9(10)13(14(17)19-3)11(15)8-12(16)18-2/h4-7H,8H2,1-3H3 |
InChI Key |
HVQCSFYINJJFLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


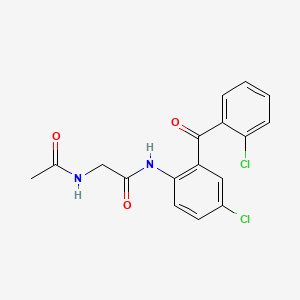
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
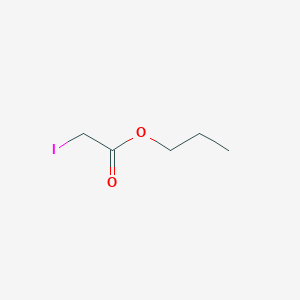

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

